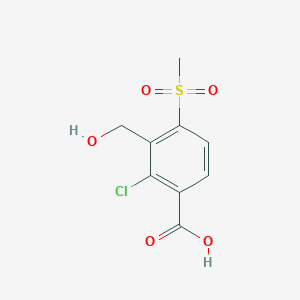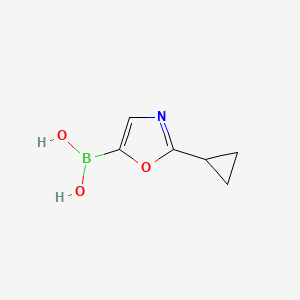
(2-Cyclopropyloxazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyloxazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyloxazol-5-yl)boronic acid typically involves the borylation of the corresponding halogenated precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow synthesis techniques. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput and efficiency . The use of automated systems and advanced reaction setups ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclopropyloxazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction allows the formation of aryl carbon-heteroatom bonds via oxidative coupling with N-H or O-H containing compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Miyaura borylation reactions.
Major Products: The major products formed from these reactions are typically arylated or borylated derivatives, which can be further functionalized for various applications.
Applications De Recherche Scientifique
(2-Cyclopropyloxazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Cyclopropyloxazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the oxazolyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Fluorophenylboronic Acid: Known for its electron-withdrawing properties, which can affect the reactivity in coupling reactions.
2-Thienylboronic Acid: Contains a thiophene ring, offering different electronic properties compared to (2-Cyclopropyloxazol-5-yl)boronic acid.
Uniqueness: this compound stands out due to the presence of the cyclopropyl and oxazolyl groups, which can impart unique steric and electronic effects. These properties can enhance the selectivity and efficiency of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C6H8BNO3 |
|---|---|
Poids moléculaire |
152.95 g/mol |
Nom IUPAC |
(2-cyclopropyl-1,3-oxazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4,9-10H,1-2H2 |
Clé InChI |
HDOYVFUEAAZOOR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(O1)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


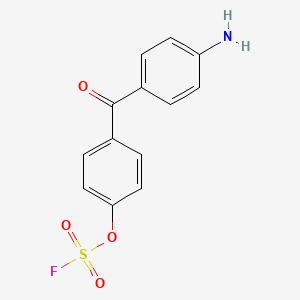


![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
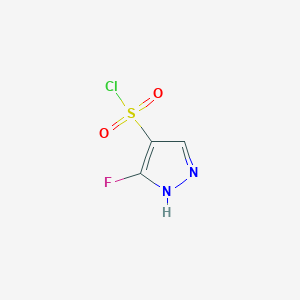
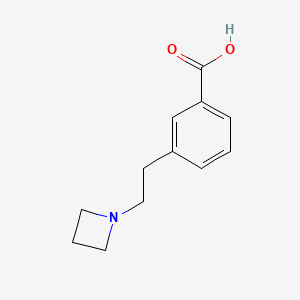

![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

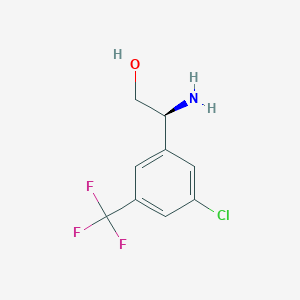
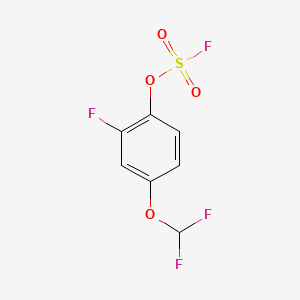
![2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13557126.png)
![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
